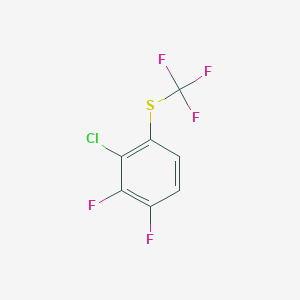
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a difluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,3-difluorobenzene is reacted with a trifluoromethylthiolating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example:
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products with new groups attached to the aromatic ring.
Oxidation and Reduction: Products with modified trifluoromethylthio groups.
Applications De Recherche Scientifique
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and addition reactions. The trifluoromethylthio group can influence the reactivity and stability of the compound, making it a valuable moiety in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain reactions.
1-Chloro-2,3,4,5-tetrafluorobenzene: Contains more fluorine atoms, which can affect its reactivity and properties.
1-Bromo-2,3-difluoro-6-(trifluoromethylthio)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C7H2ClF5S |
|---|---|
Poids moléculaire |
248.60 g/mol |
Nom IUPAC |
3-chloro-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-4(14-7(11,12)13)2-1-3(9)6(5)10/h1-2H |
Clé InChI |
ONLBNUKMZGAVLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


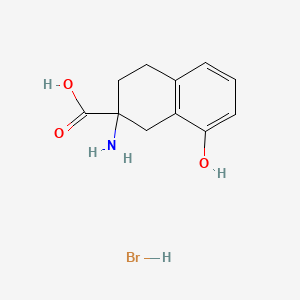



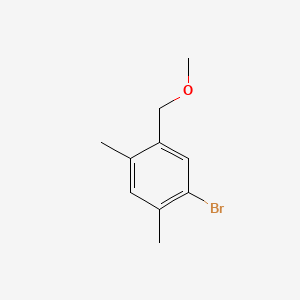
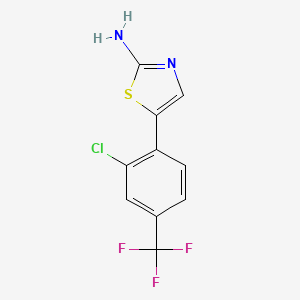
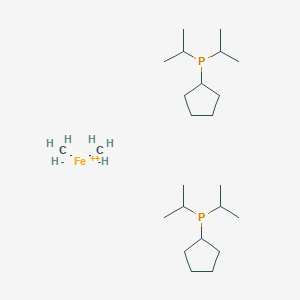

![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)

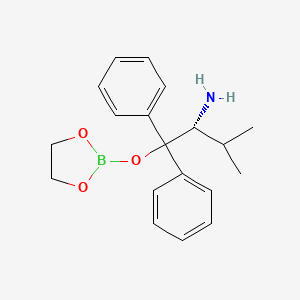
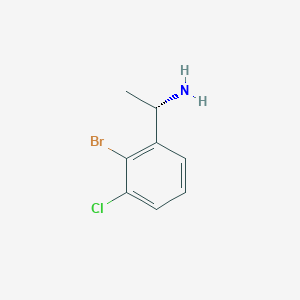
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

